4,5-dihydro-1H-cyclopenta[c]pyrazol-6-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H6N2O |
|---|---|
Molecular Weight |
122.12 g/mol |
IUPAC Name |
4,5-dihydro-1H-cyclopenta[c]pyrazol-6-one |
InChI |
InChI=1S/C6H6N2O/c9-5-2-1-4-3-7-8-6(4)5/h3H,1-2H2,(H,7,8) |
InChI Key |
MACRZXBUTPTUQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=NN2 |
Origin of Product |
United States |
Synthetic Methodologies for 4,5 Dihydro 1h Cyclopenta C Pyrazol 6 One and Its Derivatives
Retrosynthetic Analysis of the 4,5-Dihydro-1H-cyclopenta[c]pyrazol-6-one Core
A logical retrosynthetic analysis of the target molecule, this compound, reveals that the most straightforward disconnection occurs across the two newly formed carbon-nitrogen bonds of the pyrazole (B372694) ring. This approach is characteristic of the classical Knorr pyrazole synthesis and related methodologies.
The primary disconnection points to two key synthons: a hydrazine (B178648) synthon and a 1,3-dielectrophile synthon embedded within a cyclopentane (B165970) framework. The most practical chemical equivalent for the 1,3-dielectrophile is a cyclic β-keto ester, specifically a derivative of 2-oxocyclopentanecarboxylic acid, such as ethyl 2-oxocyclopentane-1-carboxylate. Hydrazine itself, or its hydrate, serves as the direct precursor for the hydrazine synthon. This analysis establishes the reaction between a cyclic β-dicarbonyl compound and a hydrazine derivative as the most fundamental and direct approach to the target scaffold.
Direct Cyclization Strategies for Constructing the Fused Ring System
Direct cyclization strategies are the most common and well-established methods for synthesizing the this compound core. These methods involve the formation of the pyrazole ring onto a pre-existing cyclopentane structure.
[3+2] Cycloaddition Approaches
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful tool for constructing five-membered heterocyclic rings. In the context of the target molecule, this would typically involve the reaction of a 1,3-dipole with a dipolarophile. For instance, a diazoalkane could react with an α,β-unsaturated cyclopentanone (B42830) derivative. However, a more relevant approach for the specific fused system is the reaction between a hydrazone and a cyclic enone, which can be considered a type of [3+2] annulation. This strategy allows for the direct formation of the fused pyrazoline ring, which can then be oxidized if the fully aromatic pyrazole is desired. The regioselectivity of the cycloaddition is a critical factor, governed by the electronic and steric properties of the substituents on both the 1,3-dipole and the dipolarophile.
Intramolecular Cyclocondensation Reactions
Intramolecular cyclocondensation is a highly effective and widely used method for synthesizing the this compound core. The most prominent example is the reaction of a cyclic β-keto ester, such as ethyl 2-oxocyclopentane-1-carboxylate, with hydrazine. utripoli.edu.ly The reaction proceeds via initial formation of a hydrazone intermediate, followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the ester carbonyl group, leading to cyclization and subsequent elimination of ethanol to yield the stable fused pyrazolone (B3327878) ring. beilstein-journals.orgnih.gov This method is generally high-yielding and proceeds under mild conditions, often requiring just refluxing in an appropriate solvent like ethanol.
The reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives is another common route to produce 4,5-dihydro-1H-pyrazoles, also known as pyrazolines. scispace.comresearchgate.net This Michael addition-cyclocondensation sequence can be applied to cyclic α,β-unsaturated ketones to generate fused systems. nih.gov Subsequent oxidation would be necessary to achieve the pyrazole core if a pyrazoline is formed initially.
| Precursor 1 | Precursor 2 | Product | Conditions | Yield (%) |
| Ethyl 2-oxocyclopentane-1-carboxylate | Hydrazine Hydrate | This compound | Ethanol, Reflux | Major Product |
| Cyclic α,β-unsaturated ketone | Hydrazine Hydrate | Fused 4,5-dihydropyrazole | Varies (e.g., EtOH, heat) | Good to Excellent |
| 1,3-Diketone | Hydrazine | Substituted Pyrazole | Varies | Good to Excellent |
This table presents generalized data for the synthesis of pyrazole and dihydropyrazole systems based on common cyclocondensation reactions.
Annulation Reactions Involving Pyrazole and Cyclopentanone Precursors
Annulation strategies can also be employed, where a pre-formed pyrazole ring is annulated with a cyclopentanone ring, or vice versa. For example, a pyrazole derivative with appropriate functional groups at the 4 and 5 positions could undergo cyclization to form the fused cyclopentanone ring. While less common than the direct cyclocondensation methods, these approaches can be valuable for accessing specific substitution patterns on the bicyclic core that might be difficult to achieve otherwise.
Multi-Component Reaction (MCR) Approaches to the this compound Scaffold
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of compounds. bohrium.comnih.gov While a specific MCR for the unsubstituted this compound is not extensively documented, the principles of MCRs can be applied to synthesize its derivatives.
For instance, a four-component reaction involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate is a well-known route to fused pyranopyrazoles. nih.gov By replacing the β-ketoester with a cyclic equivalent like ethyl 2-oxocyclopentane-1-carboxylate, it is conceivable to direct the reaction towards the desired cyclopentapyrazole scaffold. These reactions often proceed through a cascade of Knoevenagel condensation, Michael addition, and cyclization steps. beilstein-journals.orgnih.gov The complexity of the reaction, however, requires careful optimization to achieve the desired product selectively.
| Component 1 | Component 2 | Component 3 | Component 4 | Product Type | Catalyst/Solvent |
| Aldehyde | Malononitrile | β-Ketoester | Hydrazine Hydrate | Dihydropyrano[2,3-c]pyrazoles | Piperidine (B6355638)/Water |
| Aldehyde | Malononitrile | 3-Methyl-1H-pyrazol-5(4H)-one | - | Pyrano[2,3-c]pyrazoles | Sodium Gluconate |
| Enaminone | Aryl Hydrazine | Alkyne | - | N-Aryl Pyrazoles | Rh(III) catalyst |
This table illustrates examples of multi-component reactions used to synthesize various pyrazole-containing fused heterocyclic systems.
Catalytic Synthesis of this compound Analogs
Modern synthetic chemistry increasingly relies on catalysis to improve reaction efficiency, selectivity, and sustainability. Various catalytic systems have been applied to the synthesis of pyrazoles and their derivatives. Lewis acids, such as Yb(PFO)₃ and SmCl₃, have been shown to catalyze the three-component synthesis of polysubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines. beilstein-journals.orgnih.gov These catalysts activate the carbonyl components, facilitating the cyclization process.
Transition metal catalysis, particularly with copper, has been employed for C-N bond formation in pyrazole synthesis. For example, copper-catalyzed [3+2] annulation reactions between hydrazones and cyclic enones provide a direct route to fused pyrazole systems. Furthermore, microwave-assisted synthesis has emerged as a valuable technique, often accelerating reaction times for cyclocondensation reactions, such as the formation of dihydropyrazoles from hydrazines and α,β-unsaturated ketones. organic-chemistry.orgresearchgate.net These catalytic and advanced methods offer powerful alternatives to traditional thermal conditions, often providing higher yields, cleaner reactions, and access to a broader range of derivatives.
Homogeneous Catalysis in Cyclopenta[c]pyrazolone Formation
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers mild reaction conditions and high selectivity for the synthesis of pyrazole derivatives. Transition-metal catalysis, in particular, provides unique opportunities for bond construction escholarship.org. Copper-catalyzed reactions have been developed for the enantioselective hydroamination of cyclopropenes with pyrazoles and for the switchable N-arylation of unsymmetric pyrazoles escholarship.org. The coordination of a pyrazole to a Lewis acidic metal center increases the acidity of the pyrazole NH proton, facilitating various bond activation and transfer reactions nih.gov. This principle is fundamental in designing catalytic cycles for functionalizing the pyrazole core. The flexible design of pyrazole-based ligands and their resulting metal complexes has led to diverse applications in homogeneous catalysis nih.gov.
Heterogeneous Catalysis for Efficient Synthesis
Heterogeneous catalysis involves catalysts in a different phase from the reactants, offering significant environmental, economic, and practical advantages, such as reduced equipment corrosion, easier product isolation, and catalyst recyclability tandfonline.comtandfonline.com. Mesoporous SiO2-Al2O3 has been used as a highly efficient, mild, and recyclable solid heterogeneous catalyst for the synthesis of 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole derivatives from chalcones and phenylhydrazine (B124118) hydrate, achieving excellent yields in short reaction times jchemlett.com.
Another prominent example is the use of Amberlyst-70, a polystyrene sulfonic acid resin, for the synthesis of substituted pyrazoles at room temperature in an aqueous medium tandfonline.comtandfonline.comresearchgate.net. This method avoids the use of corrosive mineral acids and organic solvents tandfonline.comtandfonline.com. The catalyst is non-toxic, thermally stable, inexpensive, and can be easily recovered and reused multiple times with only a slight decrease in activity, making it a sustainable choice for pyrazolone synthesis tandfonline.comresearchgate.net.
Table 1. Reusability of Amberlyst-70 Catalyst.tandfonline.comresearchgate.netOrganocatalysis in Pyrazolone Ring Closure
Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, offering a powerful approach for building complex molecules enantioselectively and diastereoselectively researchgate.netresearchgate.net. This strategy avoids the use of potentially toxic transition metals and often allows reactions to proceed at ambient temperatures researchgate.netresearchgate.net.
A general, organocatalytic inverse-electron-demand [3+2] cycloaddition reaction between carbonyl compounds and diazoacetates has been developed using secondary amines as a "green promoter" nih.gov. This method generates substituted pyrazoles with high levels of regioselectivity under simple and inexpensive conditions nih.gov. Furthermore, bifunctional organocatalysts, such as those based on quinine (B1679958)/squaramide, have been employed for the domino-type Michael addition reactions to synthesize chiral and enantiomerically enriched dihydropyrano[2,3-c]pyrazole derivatives . These catalytic systems are advantageous for constructing complex chiral spiropyrazolones, which are significant for medicinal applications researchgate.netresearchgate.net.
Green Chemistry Approaches to Sustainable Synthesis
Green chemistry principles are increasingly being applied to the synthesis of pyrazole and pyrazolone derivatives to minimize environmental impact thieme-connect.comacs.org. These approaches include the use of solvent-free conditions, microwave-assisted synthesis, and aqueous media with recyclable catalysts thieme-connect.comgsconlinepress.com.
Performing reactions without a solvent, often referred to as neat reaction conditions, is a core principle of green chemistry. A high-speed, practical, and solvent-free synthesis of pyrazolones has been achieved under microwave irradiation semanticscholar.orgresearchgate.net. This methodology involves the reaction of a β-keto ester with a substituted or unsubstituted hydrazine, providing a simple and direct one-pot approach for synthesizing a variety of pyrazolone derivatives with high regioselectivity semanticscholar.orgresearchgate.net. An efficient one-pot method has been developed to generate structurally diverse pyrazolone derivatives in good to excellent yields (51–98%) under solvent-free, microwave-assisted conditions nih.gov.
Microwave-assisted organic synthesis has become a significant tool for accelerating reactions, offering advantages over conventional heating methods such as reduced processing time, use of less solvent, better selectivity, and enhanced thermal stability researchgate.netbenthamdirect.com. This technique has been widely applied to the synthesis of pyranopyrazole derivatives, significantly enhancing the rate of reaction gsconlinepress.com. For instance, a one-pot, three-component reaction of ethyl acetoacetate, 3-nitrophenylhydrazine, and 3-methoxy-4-ethoxy-benzaldehyde under microwave irradiation (420 W) for 10 minutes yields the target pyrazolone product in 83% yield nih.gov. This rapid and efficient protocol highlights the power of microwave assistance in modern organic synthesis nih.govnih.gov.
Table 2. Examples of Microwave-Assisted Pyrazolone Synthesis.nih.govThe use of water as a solvent is an environmentally friendly, safe, and inexpensive choice that reduces pollution and reaction costs thieme-connect.comgsconlinepress.com. An eco-friendly protocol for synthesizing substituted pyrazoles involves using the recyclable catalyst Amberlyst-70, which functions efficiently at room temperature in water without any organic solvent tandfonline.comtandfonline.com. This procedure is simple, rapid, and benefits from easy product isolation tandfonline.comtandfonline.com. Similarly, a green synthetic approach has been developed using catalytic imidazole (B134444) in aqueous media for the production of pyrazole compounds acs.org. The use of recyclable catalysts in water not only aligns with green chemistry principles but also simplifies the workup procedure, making it a highly attractive method for industrial applications tandfonline.comresearchgate.net.
Post-Synthetic Functionalization of the this compound Nucleus
Post-synthetic functionalization enables the diversification of the this compound core, providing access to a wide range of derivatives. Strategic modifications can be made to the pyrazolone ring, such as N-alkylation or C-H functionalization, or to the cyclopentanone moiety, for instance, through reactions at the alpha-carbon. The interplay of the two fused rings governs the reactivity and regioselectivity of these transformations.
The pyrazolone ring within the this compound scaffold offers several sites for substitution, primarily at the N1 nitrogen atom and the C3 and C7a carbon atoms (if unsubstituted). These reactions are crucial for altering the electronic properties and steric profile of the molecule.
N-Alkylation: The most common functionalization of the pyrazole core is the substitution at the N1 nitrogen. This is typically achieved by deprotonating the N-H group with a base, followed by the addition of an alkylating agent like an alkyl halide. Alternative methods have been developed to avoid the use of strong bases. One such method employs trichloroacetimidate electrophiles in the presence of a Brønsted acid catalyst, such as camphorsulfonic acid (CSA), providing a milder route to N-alkyl pyrazoles. This acid-catalyzed approach can provide moderate to good yields for various benzylic, phenethyl, and benzhydryl groups. The choice of catalyst and solvent system is critical for optimizing yields in these reactions.
C-H Halogenation: Direct C-H halogenation of the pyrazole ring is another important modification. For pyrazolone systems, this reaction typically occurs at the C4 position (analogous to the C7 position of the cyclopentanone ring in the target molecule). A metal-free protocol using N-halosuccinimides (NXS), where X can be Cl, Br, or I, has been shown to be effective for the halogenation of 3-aryl-1H-pyrazol-5-amines at room temperature. This method provides moderate to excellent yields and demonstrates broad substrate scope. The reaction proceeds efficiently in solvents like DMSO, which can play a dual role as both solvent and catalyst. Electrochemical methods have also been developed for a green and selective halogenation of pyrazolones at the C4 position, avoiding the need for external oxidants.
The cyclopentanone portion of the nucleus possesses reactive alpha-hydrogens at the C5 position, adjacent to the carbonyl group. This reactivity allows for various carbon-carbon bond-forming reactions, enabling significant structural modifications.
Aldol (B89426) and Knoevenagel Condensations: The active methylene (B1212753) group at the C5 position can participate in condensation reactions with aldehydes and ketones. Research on related cyclopentanone-fused pyrazoles has shown they can undergo Aldol reactions. A closely related transformation is the Knoevenagel condensation, which involves the reaction of an active methylene compound with a carbonyl group. This reaction is frequently applied to pyrazolones, which have an active methylene group at the C4 position, analogous to the C5 position of the this compound core. These condensations are typically catalyzed by a weak base, such as piperidine or imidazole, and can be performed under solvent-free conditions or in various solvents, including water, to produce α,β-unsaturated products.
Oxidation and Subsequent Reactions: The exocyclic double bonds formed via Knoevenagel condensation can be further functionalized. For example, derivatives of 4-dicyanomethylene-2-pyrazoline-5-one can be oxidized with alkaline hydrogen peroxide to form dihydrospiropyrazoleoxirane derivatives. This introduces a reactive epoxide ring that can be opened by various nucleophiles, such as ammonia or hydrazines, leading to further derivatization and the synthesis of novel heterocyclic systems like pyrazole-4-carboxylic acids. This demonstrates a pathway to transform the carbon alpha to the carbonyl into a spirocyclic functional group.
Given the multiple reactive sites on the this compound nucleus—the N-H group, the C-H bonds of the pyrazole ring, and the α-C-H bonds of the cyclopentanone ring—regioselectivity is a paramount concern. The conditions of a given reaction dictate which position is preferentially functionalized. The 5-aminopyrazole scaffold serves as a useful analogue, as it also possesses multiple nucleophilic sites (1-NH, 4-CH, and 5-NH2) whose reactivity can be selectively harnessed.
N1-Alkylation vs. C5-Alkylation: Under basic conditions, the N1 proton is generally more acidic than the C5 protons, leading to preferential N-alkylation. However, in reactions like the Michael addition, the enolate formed by deprotonation at C5 acts as the nucleophile. Acid-catalyzed N-alkylation using trichloroacetimidates specifically targets the nitrogen atom. For unsymmetrical pyrazoles, the regioselectivity of N-alkylation is often controlled by steric factors, with the alkyl group adding to the less hindered nitrogen atom.
C-Halogenation: Electrophilic halogenation of pyrazoles and pyrazolones demonstrates strong regioselectivity for the C4 position of the pyrazole ring (equivalent to C7 in the cyclopentanone ring of the target), as this position is electronically activated. This is a common outcome in electrophilic aromatic substitution on pyrazole rings. Functionalization at other positions, such as C3 or C5, typically requires that the C4 position is already blocked.
C5-Condensation: Base-catalyzed condensation reactions with aldehydes and ketones, such as the Aldol or Knoevenagel reactions, selectively occur at the C5 position of the cyclopentanone moiety due to the activation of the alpha-protons by the adjacent carbonyl group.
This differential reactivity allows for the targeted, stepwise functionalization of the this compound core by carefully selecting the reaction type and conditions.
Optimization of Reaction Conditions and Yields
The efficiency of functionalization reactions is highly dependent on parameters such as the choice of catalyst, solvent, temperature, and reagent stoichiometry. Systematic optimization of these conditions is crucial for maximizing product yields and minimizing side reactions.
Optimization of N-Alkylation: In the acid-catalyzed N-alkylation of pyrazoles with trichloroacetimidates, a screen of various Lewis and Brønsted acids identified camphorsulfonic acid (CSA) as the optimal catalyst. The choice of solvent was also critical, with 1,2-dichloroethane (DCE) providing superior results compared to other solvents. Shortening the reaction time from 24 hours to 4 hours was possible with only a minor decrease in yield.
| Entry | Catalyst (10 mol%) | Solvent | Time (h) | Yield (%) |
| 1 | None | 1,2-DCE | 24 | Trace |
| 2 | BF₃·OEt₂ | 1,2-DCE | 24 | 48 |
| 3 | Sc(OTf)₃ | 1,2-DCE | 24 | 55 |
| 4 | CSA | 1,2-DCE | 24 | 77 |
| 5 | CSA | CH₃CN | 24 | 45 |
| 6 | CSA | Toluene | 24 | 25 |
| 7 | CSA | 1,2-DCE | 4 | 72 |
| Data adapted from studies on phenethyl trichloroacetimidate and 4-chloropyrazole. |
Optimization of C-H Halogenation: For the direct C-H bromination of N-arylsulfonyl-3-aryl-5-aminopyrazoles using NBS, the solvent was found to have a profound effect on the reaction yield. While non-polar solvents like hexane and toluene were ineffective, polar aprotic solvents gave good to excellent yields, with DMSO being the optimal choice, affording a 95% yield. The stoichiometry of NBS was also optimized, with 1.2 equivalents providing a near-quantitative yield in 3 hours at room temperature.
| Entry | Solvent | NBS (equiv.) | Time (h) | Yield (%) |
| 1 | n-Hexane | 1.5 | 12 | 0 |
| 2 | Toluene | 1.5 | 12 | 0 |
| 3 | THF | 1.5 | 12 | 65 |
| 4 | DCM | 1.5 | 12 | 70 |
| 5 | DMF | 1.5 | 12 | 82 |
| 6 | DMSO | 1.5 | 3 | 95 |
| 7 | DMSO | 1.2 | 3 | 99 |
| 8 | DMSO | 1.2 | 1 | 85 |
| Data adapted from studies on 3-phenyl-1-tosyl-1H-pyrazol-5-amine. |
Optimization of Condensation Reactions: In the synthesis of 4-dicyanomethylene-2-pyrazoline-5-one derivatives via a Knoevenagel-type reaction, both the catalyst loading and solvent were optimized. The use of 0.5 mmol of imidazole as a catalyst in water provided the highest yields compared to other solvents like ethanol or dioxane and different amounts of catalyst. This highlights the potential for developing green chemistry protocols for the functionalization of the cyclopentanone moiety.
Structural Characterization and Advanced Spectroscopic Elucidation of 4,5 Dihydro 1h Cyclopenta C Pyrazol 6 One Compounds
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For 4,5-dihydro-1H-cyclopenta[c]pyrazol-6-one, a combination of one-dimensional and two-dimensional NMR techniques would be employed to assign the proton and carbon signals and to establish the connectivity and spatial relationships of the atoms.
1D NMR (¹H, ¹³C) for Structural Assignment
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the cyclopentane (B165970) and pyrazole (B372694) rings. The protons on the cyclopentane ring adjacent to the carbonyl group and the pyrazole ring will likely appear as multiplets in the aliphatic region. Specifically, the methylene (B1212753) protons of the 4,5-dihydro-1H-pyrazole ring system typically resonate as a complex ABX spin system. researchgate.netnih.gov The Ha and Hb protons (at C4) would appear as doublets of doublets, with the Hx proton (at C5) also appearing as a doublet of doublets. researchgate.net The NH proton of the pyrazole ring is expected to show a broad singlet, with its chemical shift being dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework. The carbonyl carbon (C6) is expected to have the most downfield chemical shift, typically above 160.0 ppm for pyrazolone (B3327878) derivatives. nih.govjocpr.com The carbons of the pyrazole ring (C3, C3a, C6a) will resonate in the aromatic/olefinic region. Based on data for related pyrazoles, C3 and C5 (or C6a in this fused system) chemical shifts are highly dependent on the tautomeric form and substituents. cdnsciencepub.comresearchgate.net The aliphatic carbons of the cyclopentane ring (C4 and C5) will appear in the upfield region of the spectrum. The complete assignment of ¹³C NMR resonances for various 4,5-dihydro-1H-pyrazole derivatives has been successfully achieved using a combination of 1D and 2D NMR experiments. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | Broad singlet (NH) | - |
| 3 | ~7.5 (s) | ~145-150 |
| 3a | - | ~125-130 |
| 4 | ~2.5-2.8 (m, 2H) | ~25-30 |
| 5 | ~2.8-3.1 (m, 2H) | ~30-35 |
| 6 | - | >160 |
| 6a | - | ~140-145 |
Note: These are estimated values based on data for analogous pyrazolone and 4,5-dihydropyrazole systems. Actual values may vary.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign the structure, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network. Correlations would be expected between the protons on C4 and C5, confirming the connectivity within the cyclopentane portion of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the direct assignment of the protonated carbons in the molecule by linking the signals from the ¹H and ¹³C spectra. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be particularly useful for confirming the stereochemistry and conformation of the molecule, although for this specific achiral molecule, its primary use would be to confirm assignments made by other techniques. researchgate.net
Solid-State NMR for Crystalline Forms
In the solid state, NMR spectroscopy can provide valuable information about the molecular structure, polymorphism, and intermolecular interactions, such as hydrogen bonding. nih.govacs.org For this compound, solid-state NMR, particularly with Cross-Polarization/Magic Angle Spinning (CP/MAS) techniques, could be used to study the tautomeric equilibrium of the pyrazole ring in the solid form. cdnsciencepub.comnih.gov The chemical shifts in the solid state can differ from those in solution due to packing effects and the absence of solvent interactions. Studies on pyrazole derivatives have shown that the combination of solid-state NMR and X-ray crystallography provides a powerful tool for a complete structural characterization in the solid phase. nih.govacs.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise molecular formula of a compound. For this compound (C₆H₆N₂O), HRMS would provide a highly accurate mass measurement of the molecular ion. This allows for the unambiguous confirmation of its elemental composition. Techniques like Electrospray Ionization (ESI) are commonly used for pyrazolone derivatives. rsc.orgunifi.it The fragmentation pattern observed in the mass spectrum can also offer structural information. Studies on pyrazoline derivatives have shown characteristic fragmentation patterns that can help confirm the pyrazoline ring structure. researchgate.net
Table 2: Expected HRMS Data for this compound
| Formula | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ |
| C₆H₇N₂O | 123.0558 | Expected to be within 5 ppm of calculated mass |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A strong band corresponding to the C=O stretch of the pyrazolone ring would be prominent, typically in the region of 1650-1710 cm⁻¹. The N-H stretching vibration of the pyrazole ring would appear as a broad band in the region of 3100-3400 cm⁻¹. C-H stretching vibrations for the aliphatic cyclopentane ring would be observed just below 3000 cm⁻¹, while the C=N stretching of the pyrazole ring would likely appear in the 1580-1620 cm⁻¹ region. nih.govnih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds, such as C=C and C-C bonds within the ring system, often produce strong Raman signals. The symmetric vibrations of the molecule would be particularly Raman active. The combination of FT-IR and Raman spectra provides a more complete vibrational analysis of the molecule. researchgate.netresearchgate.net
Table 3: Predicted FT-IR and Raman Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H stretch | 3100-3400 (broad) | 3100-3400 (weak) |
| C-H stretch (aliphatic) | 2850-2960 | 2850-2960 |
| C=O stretch | 1650-1710 (strong) | 1650-1710 (medium) |
| C=N stretch | 1580-1620 | 1580-1620 |
| Ring vibrations | 1400-1600 | 1400-1600 (strong) |
Note: These are characteristic frequency ranges and may vary based on the specific molecular environment and physical state.
Electronic Spectroscopy (UV-Vis) for Chromophore Analysis
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful tool for probing the electronic structure of molecules containing chromophores. The fused ring system of this compound, which contains the pyrazolone moiety, gives rise to characteristic electronic transitions that can be observed in its UV-Vis spectrum.
The pyrazolone ring and its derivatives are known to exhibit distinct absorption bands in the UV-Vis region. These absorptions are primarily due to π → π* and n → π* electronic transitions within the chromophore. For instance, studies on various pyrazole derivatives have identified absorption maxima corresponding to the pyrazole chromophore. researchgate.net The electronic spectra of pyrazolone derivatives are influenced by the solvent polarity and the nature of substituents attached to the core structure.
In a general context, pyrazole itself has been shown to have absorption maxima in the UV region. For example, gas-phase UV absorption spectra of pyrazole show a maximum absorption cross-section at approximately 203 nm. researchgate.net The presence of a carbonyl group and the fused cyclopentanone (B42830) ring in this compound is expected to shift these absorption bands. The lone pairs on the nitrogen and oxygen atoms can participate in n → π* transitions, which are typically weaker and appear at longer wavelengths compared to the more intense π → π* transitions.
Experimental and computational studies on related pyrazole azo dyes have shown multiple absorption bands. researchgate.net For instance, a 3-methyl-1H-pyrazole chromophore exhibits a maximum wavelength at 216 nm. researchgate.net When incorporated into larger conjugated systems, such as in azo dyes, additional bands appear at longer wavelengths, for example, around 345 nm for the azo group. researchgate.net While not the exact target compound, this data suggests that the pyrazole core of this compound will have characteristic absorptions in the UV region, which will be modified by the fused cyclopentanone ring and any additional substituents.
The UV-Vis spectra of pyrazolone derivatives can be complex, with multiple overlapping bands. Theoretical calculations, such as those based on Density Functional Theory (DFT), are often employed to aid in the assignment of these electronic transitions.
Table 1: Representative UV-Vis Absorption Data for Related Pyrazole Chromophores
| Chromophore System | Solvent/Phase | λmax (nm) | Reference |
| Pyrazole | Gas Phase | 203 | researchgate.net |
| 3-methyl-1H-pyrazole | Not Specified | 216 | researchgate.net |
| Pyrazole ligand pypzR(16)py | CH₂Cl₂ | Not Specified |
Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for the stereochemical analysis of chiral molecules. When a chiral center is introduced into the this compound scaffold, for example, through substitution on the cyclopentane ring, the resulting enantiomers will interact differently with plane-polarized light.
CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral molecules. A study on C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives demonstrated the utility of CD spectroscopy in assigning the absolute configuration of these compounds. The enantiomers of these pyrazole derivatives were separated, and their chiroptical properties were measured, allowing for the correlation of the observed Cotton effects (the characteristic peaks in a CD spectrum) with their specific spatial arrangement.
For chiral derivatives of this compound, the electronic transitions identified by UV-Vis spectroscopy would be expected to give rise to CD signals. The sign and magnitude of the Cotton effects would be dependent on the nature and position of the substituents and the stereochemistry of the chiral centers.
ORD spectroscopy, which measures the change in the angle of rotation of plane-polarized light as a function of wavelength, provides complementary information to CD spectroscopy. The relationship between CD and ORD is described by the Kronig-Kramers transforms.
The application of chiroptical spectroscopy is crucial not only for structural elucidation but also in the context of biological activity, as enantiomers of a compound can exhibit significantly different pharmacological effects. For instance, the inhibitory activity of chiral pyrazole derivatives against monoamine oxidases has been shown to be enantiomer-dependent.
Table 2: Key Concepts in Chiroptical Spectroscopy of Chiral Pyrazole Derivatives
| Spectroscopic Technique | Principle | Application to Chiral this compound Derivatives |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Determination of absolute configuration and conformation. Correlation of Cotton effects with stereochemistry. |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Complementary to CD for stereochemical analysis. |
Reactivity and Transformation Studies of 4,5 Dihydro 1h Cyclopenta C Pyrazol 6 One Derivatives
Electrophilic Aromatic Substitution (EAS) on Conjugated Systems
The pyrazole (B372694) ring, being aromatic, is susceptible to electrophilic substitution. scribd.comglobalresearchonline.net Generally, electrophilic attack on the pyrazole nucleus occurs preferentially at the C4 position. scribd.comnih.gov This is due to the electronic nature of the ring system, where the two nitrogen atoms influence the electron density distribution. nih.gov
Common electrophilic aromatic substitution reactions applicable to pyrazole derivatives include:
Nitration: Using a mixture of nitric acid and sulfuric acid, a nitro group (NO2) can be introduced at the C4 position. scribd.commasterorganicchemistry.com
Sulfonation: Treatment with fuming sulfuric acid or sulfur trioxide in sulfuric acid leads to the formation of a sulfonic acid group (SO3H) at the C4 position. scribd.commasterorganicchemistry.com
Halogenation: Reactions with chlorine (Cl2) or bromine (Br2) can introduce halogen atoms at the C4 position. nih.gov N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are also effective reagents for this purpose. nih.gov
Vilsmeier-Haack Formylation: The use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) results in the formylation of the C4 position. scribd.com
The reactivity of the pyrazole ring towards electrophiles is influenced by the substituents present on the ring. Electron-donating groups generally enhance the rate of substitution, while electron-withdrawing groups have a deactivating effect. wikipedia.org
Nucleophilic Addition and Substitution Reactions
The cyclopentanone (B42830) moiety of the 4,5-dihydro-1H-cyclopenta[c]pyrazol-6-one scaffold contains a carbonyl group, which is a primary site for nucleophilic attack. Nucleophiles can add to the electrophilic carbon atom of the C=O double bond.
Furthermore, the pyrazole ring itself can exhibit sites for nucleophilic attack, particularly at the C3 and C5 positions, depending on the reaction conditions and the nature of the substituents. nih.gov The generation of a pyrazole anion through proton abstraction by a base creates a nucleophilic species that can react with various electrophiles. nih.gov
Research has shown that derivatives of 4,5-dihydrooxazole can undergo nucleophilic addition to ortho-quinone methides in a four-component reaction, highlighting the potential for complex molecule synthesis involving nucleophilic additions to related systems. escholarship.org
Redox Chemistry of the Pyrazolone (B3327878) and Cyclopentanone Moieties
The pyrazolone and cyclopentanone rings can participate in redox reactions. Pyrazole and its derivatives are generally resistant to oxidation and reduction but can be catalytically hydrogenated to pyrazoline and then to pyrazolidine. globalresearchonline.net
Electrochemical methods have been explored for the functionalization of pyrazole compounds. Electrooxidation can lead to the formation of radical cations, which can then react with nucleophiles. nih.gov This approach has been used for C-H functionalization, such as thiocyanation and arylation. nih.gov Additionally, the electrooxidative N-N coupling of aminopyrazoles has been demonstrated as a method for synthesizing azopyrazoles. nih.gov
The presence of the ketone in the cyclopentanone ring allows for reduction to the corresponding alcohol, which can then undergo further transformations.
Cycloaddition Reactions Involving the Fused Ring System
Cycloaddition reactions are powerful tools for constructing complex ring systems. The fused ring system of this compound and its derivatives can participate in various cycloaddition reactions.
[3+2] Cycloadditions for Fused Ring Expansion
[3+2] cycloaddition reactions are a common method for the synthesis of five-membered heterocyclic rings, including pyrazoles and pyrazolines. nih.govsciengine.com These reactions typically involve a 1,3-dipole reacting with a dipolarophile. In the context of the this compound scaffold, derivatives can act as either the 1,3-dipole or the dipolarophile.
For instance, visible-light-mediated [3+2] cycloadditions of in situ generated diazo species with alkenes have been developed to synthesize pyrazolines and pyrazoles. nih.gov Pyrazolone-derived Morita-Baylis-Hillman (MBH) carbonates have been used in [3+2] cycloaddition reactions with arynes to synthesize indene-fused spiropyrazolones. acs.org Furthermore, nitrile imines, generated in situ from hydrazonoyl halides, can undergo [3+2] cycloaddition with vinylsulfonium salts to produce pyrazole derivatives. bohrium.comnih.gov
Diels-Alder and Related Pericyclic Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a versatile method for forming six-membered rings. beilstein-journals.orgnih.gov Derivatives of the this compound system, particularly those with diene or dienophile character, can potentially undergo Diels-Alder reactions.
For example, cyclopentadienone derivatives, which are highly reactive, can be trapped in Diels-Alder reactions with electron-rich dienes to form [4+2] cycloadducts. semanticscholar.org The reactivity of 4H-pyrazoles as dienes in Diels-Alder reactions has been studied, with electron-withdrawing substituents at the C4 position enhancing reactivity. nih.gov While direct examples involving this compound in Diels-Alder reactions are not prevalent in the provided search results, the general reactivity of related pyrazole and cyclopentanone systems suggests this as a plausible area of investigation.
Ring-Opening and Ring-Closure Reactions of the this compound Scaffold
The fused ring system can undergo reactions that lead to the opening of one or both rings, or conversely, reactions that form this scaffold from acyclic or other cyclic precursors.
An unexpected ring-opening of pyrazolines with activated alkynes has been reported, leading to the formation of 1H-pyrazole-4,5-dicarboxylates. researchgate.net Oxidative ring-opening of 1H-pyrazol-5-amines has been utilized to form 3-diazenylacrylonitrile derivatives, which can then undergo domino cyclization to construct more complex heterocyclic systems. researchgate.net
Conversely, the synthesis of the cyclopenta[c]pyrazole (B14746371) skeleton can be achieved through various ring-closure strategies. An interrupted Ohira–Bestmann reaction of α,β-unsaturated aldehydes has been shown to produce cyclopenta[c]pyrazoles through the cyclization of a diazoalkane intermediate onto a pendent olefin. thieme-connect.com Radical cyclization approaches have also been employed to create fused cyclopenta-pyridazinones, which share a similar bicyclic core. nih.gov
Rearrangement Reactions and Isomerization Pathways
While specific experimental studies on the rearrangement and isomerization of this compound are not extensively documented in publicly available literature, the rich chemistry of the broader pyrazole and pyrazolone families allows for the postulation of several potential transformation pathways. These reactions are typically induced by thermal, photochemical, acid, or base catalysis and often involve significant alterations of the heterocyclic core.
Potential Rearrangement and Isomerization Reactions:
Photochemical Rearrangements: Pyrazole derivatives are known to undergo photochemical rearrangements. For instance, irradiation of 3H-pyrazoles can lead to the formation of cyclopropenes through the intermediacy of a vinyl diazo compound. It is conceivable that this compound, under UV irradiation, could undergo ring contraction or other complex skeletal reorganizations.
Thermal Rearrangements: Thermally induced rearrangements in pyrazole systems can result in migrations of substituents. For example, thermal treatment of certain 3H-pyrazoles has been shown to cause competitive migrations of substituents to either carbon or nitrogen atoms, leading to the formation of isomeric pyrazoles. researchgate.net For this compound, heating could potentially induce ring-opening of the pyrazole moiety followed by recyclization to a different heterocyclic system.
Acid- and Base-Catalyzed Isomerizations: The presence of acidic or basic conditions can significantly influence the isomerization pathways of fused heterocycles. researchgate.net Acid-catalyzed rearrangements often proceed through protonation of a heteroatom, followed by ring-opening and subsequent recyclization. Base-catalyzed processes, on the other hand, may involve deprotonation to form a reactive anion that initiates the rearrangement. One of the most well-known rearrangements in nitrogen-containing heterocycles is the Dimroth rearrangement , which involves the transposition of endocyclic and exocyclic heteroatoms. mdpi.com While classically observed in triazoles and pyrimidines, analogous transformations in the pyrazolone ring system of this compound under appropriate pH conditions are plausible. mdpi.com
A hypothetical Dimroth-type rearrangement for a substituted derivative of this compound is depicted below. This type of isomerization would involve a ring-opening to an intermediate that can then re-close to form a different heterocyclic scaffold.
| Reactant | Conditions | Hypothetical Product | Rearrangement Type |
| N-substituted this compound | Basic or Acidic | Isomeric fused heterocycle | Dimroth-type Rearrangement |
Table 1: Hypothetical Dimroth-type rearrangement of a this compound derivative.
Mechanistic Investigations of Key Transformations
To fully understand and predict the outcomes of the potential rearrangements and isomerizations of this compound, detailed mechanistic investigations are essential. Such studies typically employ a combination of kinetic analysis and isotopic labeling experiments to elucidate reaction pathways and identify key intermediates.
Kinetic studies are fundamental to determining the rate of a chemical reaction and how it is influenced by various factors such as concentration, temperature, and catalysts. For the potential rearrangements of this compound, kinetic analysis would provide crucial information about the reaction mechanism.
For example, in a proposed acid-catalyzed rearrangement, monitoring the reaction rate as a function of the concentrations of the pyrazolone substrate and the acid catalyst would help to establish the reaction order with respect to each component. This information is vital for constructing a rate law that is consistent with a proposed mechanism.
A generalized approach to a kinetic study of a hypothetical acid-catalyzed isomerization of this compound (P) to an isomer (I) is outlined in the table below.
| Experiment | [P] (mol/L) | [H+] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 2.4 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 4.8 x 10⁻⁵ |
Table 2: Hypothetical kinetic data for the acid-catalyzed isomerization of this compound.
From this hypothetical data, doubling the concentration of the pyrazolone (Experiment 2 vs. 1) doubles the rate, suggesting a first-order dependence on the substrate. Doubling the acid concentration (Experiment 3 vs. 1) quadruples the rate, suggesting a second-order dependence on the acid catalyst. This would lead to a rate law of: Rate = k[P][H⁺]², providing significant insight into the mechanistic steps of the reaction. Furthermore, performing these kinetic experiments at different temperatures would allow for the determination of the activation energy (Ea) through an Arrhenius plot, further characterizing the energy profile of the transformation. researchgate.net
Isotopic labeling is a powerful technique for tracing the fate of specific atoms throughout a chemical reaction, thereby providing definitive evidence for proposed mechanistic pathways. By replacing an atom with its heavier, stable isotope (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), the position of that atom in the product can be determined using techniques like mass spectrometry and NMR spectroscopy.
For the potential rearrangements of this compound, isotopic labeling could be used to:
Confirm Skeletal Reorganizations: To investigate a suspected ring contraction or expansion, specific carbon atoms in the cyclopentane (B165970) or pyrazole ring could be labeled with ¹³C. The location of the ¹³C label in the rearranged product would unambiguously show how the carbon skeleton has been altered.
Elucidate Migration Pathways: In a suspected substituent migration, the migrating group could be isotopically labeled. For example, if a methyl group were to migrate, using a ¹³CH₃ group would allow for its clear identification in the final product structure.
Probe for Intermediates: Deuterium (B1214612) (²H) labeling can be used to probe for the involvement of specific intermediates. For example, if a reaction is thought to proceed through an enol intermediate, carrying out the reaction in a deuterated solvent (e.g., D₂O) would be expected to result in the incorporation of deuterium at specific positions in the product.
The following table illustrates a hypothetical isotopic labeling experiment to probe the mechanism of a base-catalyzed rearrangement.
| Labeled Reactant | Reaction Conditions | Expected Product if Mechanism A is correct | Expected Product if Mechanism B is correct |
| ¹⁵N-labeled this compound | NaOH, H₂O, Heat | Isomer with ¹⁵N in position X | Isomer with ¹⁵N in position Y |
Table 3: Hypothetical isotopic labeling experiment to distinguish between two possible rearrangement mechanisms.
Such experiments are invaluable for distinguishing between plausible but distinct mechanistic pathways, providing a level of detail that is often unattainable through kinetic studies alone.
Theoretical and Computational Chemistry of the 4,5 Dihydro 1h Cyclopenta C Pyrazol 6 One System
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structureijoctc.orgeurasianjournals.com
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure of molecules like 4,5-dihydro-1H-cyclopenta[c]pyrazol-6-one. eurasianjournals.com These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution, orbital energies, and other fundamental properties. DFT, with functionals like B3LYP, is widely used for its balance of computational cost and accuracy in predicting the properties of pyrazolone (B3327878) systems. jocpr.comresearchgate.net Ab initio methods, while more computationally intensive, can offer even higher accuracy. rdd.edu.iq These calculations form the foundation for understanding the molecule's geometry, reactivity, and spectroscopic characteristics.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to the minimum energy on the potential energy surface. For the this compound system, this involves calculating bond lengths, bond angles, and dihedral angles. DFT methods, such as B3LYP with a 6-31G(d) basis set, have been successfully used to determine the optimized geometry of related pyrazolone compounds. jocpr.comresearchgate.net The calculations for simple pyrazolones show that the pyrazole (B372694) ring is essentially planar. jocpr.comresearchgate.net
A crucial aspect of pyrazolone chemistry is tautomerism, where the molecule can exist in different structural forms that are in equilibrium. nih.gov For pyrazolones, the three primary tautomers are the CH, OH, and NH forms. nih.gov The relative stability of these tautomers is influenced by substitution and the solvent environment. nih.govnih.gov Computational studies on substituted pyrazolones have shown that in the gas phase or nonpolar solvents, the CH form is often the most stable, while polar solvents can favor the NH and OH forms. nih.gov A thorough conformational analysis of this compound would involve calculating the relative energies of its possible tautomers and rotamers to identify the most prevalent species under different conditions. dntb.gov.ua
Table 1: Calculated Geometric Parameters for Pyrazol-5-one using DFT B3LYP/6-31G(d) (Note: This data is for a related, simpler pyrazolone and serves as an example of the parameters obtained from geometry optimization.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | N1-N2 | 1.37 |
| N2-C3 | 1.32 | |
| C3-C4 | 1.44 | |
| C4-C5 | 1.41 | |
| C5-N1 | 1.38 | |
| C5=O6 | 1.25 | |
| Bond Angle (°) | N1-N2-C3 | 111.9 |
| N2-C3-C4 | 105.1 | |
| C3-C4-C5 | 110.2 | |
| C4-C5-N1 | 104.7 | |
| N2-N1-C5 | 108.1 | |
| Data derived from studies on pyrazol-5-one. jocpr.comresearchgate.net |
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.compku.edu.cn The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical stability and reactivity of a molecule; a smaller gap generally implies higher reactivity. niscpr.res.in
Table 2: Calculated Frontier Orbital Energies and Energy Gap for Pyrazolone Derivatives (eV) (Note: This data is for representative pyrazolone derivatives and illustrates the typical values obtained from FMO analysis.)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) |
| Pyrazol-5-one | -9.01 | -2.11 | 6.90 |
| 3-Methyl-5-Pyrazolone | -6.55 | -0.75 | 5.80 |
| 1-Phenyl-3-methyl-pyrazol-5-one | -8.45 | -2.26 | 6.19 |
| Data derived from computational studies on various pyrazolone derivatives. jocpr.comnih.gov |
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within a molecule is fundamental to its interactions with other molecules. Computational methods can quantify this distribution through various population analysis schemes, with Mulliken population analysis being a common, albeit basis-set dependent, method. researchgate.netwikipedia.orgq-chem.com These calculations assign partial charges to each atom, identifying electron-rich (negative charge) and electron-poor (positive charge) centers. niscpr.res.in
A more visual and intuitive representation of charge distribution is the Molecular Electrostatic Potential (MEP) map. researchgate.netlibretexts.org The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential. youtube.comscispace.com Regions of negative potential (typically colored red or yellow) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net For a molecule like this compound, an MEP map would likely show a negative potential around the carbonyl oxygen and a positive potential near the N-H proton, highlighting these as key sites for intermolecular interactions. researchgate.net
Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)
Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for structure elucidation and interpretation of experimental data.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for predicting NMR chemical shifts (¹H, ¹³C, ¹⁵N). jocpr.comnih.gov Calculations provide theoretical shielding tensor values, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov These predictions are highly effective for assigning signals in complex spectra, distinguishing between isomers, and identifying preferred tautomers in solution. rsc.org
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). biochempress.commedium.comyoutube.com The calculation yields the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption). researchgate.net By analyzing the molecular orbitals involved in the main electronic transitions (e.g., HOMO to LUMO), one can understand the nature of the absorption bands. researchgate.net
IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. ijoctc.org These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. nih.gov By analyzing the atomic motions associated with each calculated frequency, a definitive assignment of the spectral bands to specific bond stretches, bends, and other vibrations (e.g., C=O stretch, N-H bend) can be made. jocpr.comresearchgate.net Comparing the computed spectrum with an experimental one is a common method for confirming the structure of a synthesized compound. researchgate.netresearchgate.net
Table 3: Predicted Spectroscopic Data for a Representative Pyrazolone (Note: This table exemplifies the type of data generated from spectroscopic predictions for a related compound like 1-phenyl-3-methyl-pyrazol-5-one.)
| Spectroscopy | Parameter | Predicted Value |
| ¹³C NMR | Chemical Shift C=O (ppm) | 175.4 |
| Chemical Shift C3 (ppm) | 150.8 | |
| UV-Vis (TD-DFT) | λmax (nm) | 248 |
| IR (DFT) | Vibrational Frequency C=O (cm⁻¹) | 1720 |
| Vibrational Frequency N-H (cm⁻¹) | 3447 | |
| Data derived from computational studies on pyrazolone derivatives. jocpr.com |
Reaction Mechanism Elucidation through Transition State Theorynih.gov
Understanding how a molecule is formed is a central theme in chemistry. Computational chemistry, combined with Transition State Theory, provides a powerful framework for elucidating reaction mechanisms at a molecular level. mdpi.com For the synthesis of pyrazoles and their fused derivatives, which often involves cycloaddition or condensation reactions, these methods are used to map out the entire reaction pathway. organic-chemistry.orgmdpi.com
The process involves identifying all reactants, intermediates, transition states, and products along a proposed reaction coordinate. By calculating the energies of these species, a potential energy surface for the reaction can be constructed. The transition state represents the highest energy point along the reaction pathway, and its structure and energy (the activation energy) are crucial for determining the reaction kinetics. nih.gov For instance, in the common synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines, DFT calculations can be used to model the intermediates and transition states, confirming whether the reaction proceeds through a stepwise or concerted mechanism and explaining the observed regioselectivity. nih.gov This approach allows chemists to rationalize experimental outcomes and predict how changes in reactants or conditions will affect the reaction. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects
While quantum chemical calculations typically focus on static, single-molecule systems in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules over time in an explicit solvent environment. eurasianjournals.comtandfonline.com MD simulations solve Newton's equations of motion for a system containing the solute molecule and a large number of solvent molecules (e.g., water), allowing for the exploration of conformational flexibility and specific solute-solvent interactions. rdd.edu.iqnih.gov
For this compound, an MD simulation could reveal how the fused cyclopentane (B165970) ring affects the flexibility of the pyrazolone system. It would also provide a detailed picture of the hydration shell, showing how water molecules arrange themselves around the polar C=O and N-H groups through hydrogen bonding. rdd.edu.iq Such simulations are critical for understanding solvation effects on tautomeric equilibria, as explicit solvent interactions can stabilize one tautomer over another differently than bulk continuum models. nih.gov The insights from MD simulations are crucial for bridging the gap between theoretical calculations and the behavior of molecules in real-world solution-phase environments. rdd.edu.iq
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at correlating the structural or physicochemical properties of a series of compounds with a specific property of interest through mathematical models. nih.gov These models are invaluable in medicinal chemistry and materials science for predicting the properties of new, unsynthesized molecules, thereby guiding synthetic efforts toward compounds with desired characteristics. mdpi.com For the this compound system, QSPR studies can be instrumental in predicting various molecular attributes.
The fundamental approach in QSPR involves several key stages: the careful selection of a dataset of molecules, the generation of a wide array of molecular descriptors, the development of a statistically robust mathematical model, and rigorous validation of the model's predictive power. nih.gov Molecular descriptors, which are numerical representations of a molecule's structure, can be categorized into several types:
Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching.
Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular volume and surface area.
Electronic descriptors: These quantify the electronic properties of the molecule, such as dipole moment, frontier molecular orbital energies (HOMO and LUMO), and partial atomic charges.
Quantum-chemical descriptors: Derived from quantum mechanical calculations, these provide detailed information about the electronic structure and reactivity. nih.govijournalse.org
For derivatives of the this compound scaffold, a QSPR model could be developed to predict properties such as solubility, receptor binding affinity, or metabolic stability. For instance, a study on pyrazolone derivatives identified geometrical and topological parameters as crucial factors influencing their biological effects. nih.gov Similarly, research on a large set of pyrazole derivatives from the National Cancer Institute (NCI) database highlighted how specific structural scaffolds impact anti-proliferative activity. nih.gov
A hypothetical QSPR study on a series of this compound derivatives might involve the following steps:
Data Set Selection: A series of derivatives with varying substituents on the pyrazole and cyclopentanone (B42830) rings would be synthesized and their relevant property (e.g., inhibition constant, Ki, against a specific enzyme) would be experimentally determined.
Descriptor Calculation: For each molecule in the series, a comprehensive set of descriptors would be calculated using specialized software.
Model Development: Using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation would be generated that links a selection of the most relevant descriptors to the measured property.
Model Validation: The model's predictive ability would be assessed using both internal and external validation techniques to ensure its robustness and applicability to new compounds.
The resulting QSPR model could reveal, for example, that the presence of an electron-withdrawing group at a specific position on the pyrazole ring, combined with a certain molecular volume, is predictive of higher biological activity. Such insights are critical for the rational design of novel and more potent derivatives.
Table 1: Examples of Molecular Descriptors for QSPR Studies
| Descriptor Class | Specific Descriptor Example | Information Encoded |
| Topological | Wiener Index | Branching of the molecular skeleton |
| Geometrical | Molecular Surface Area | Size and shape of the molecule |
| Electronic | Dipole Moment | Polarity and charge distribution |
| Quantum-Chemical | LUMO Energy | Electron accepting capability |
Advanced Topological Analysis of Electron Density
The Quantum Theory of Atoms in Molecules (QTAIM) provides a powerful framework for analyzing the chemical bonding and structure of molecular systems based on the topology of the electron density, ρ(r). mdpi.com This method allows for a rigorous, quantitative description of chemical bonds, ring systems, and intermolecular interactions directly from the calculated or experimentally determined electron density.
For the this compound system, a topological analysis of its electron density would reveal critical points (CPs) where the gradient of the electron density is zero. These critical points are classified by their rank and signature, providing specific chemical insights:
(3, -3) Critical Points: These correspond to local maxima in the electron density and are found at the positions of atomic nuclei.
(3, -1) Critical Points or Bond Critical Points (BCPs): The presence of a BCP between two nuclei indicates the existence of a chemical bond. The properties of the electron density at the BCP, such as its magnitude (ρ_b_) and the sign and magnitude of its Laplacian (∇²ρ_b_), provide detailed information about the nature of the bond.
(3, +1) Critical Points or Ring Critical Points (RCPs): These are found within the interior of a ring structure and are characteristic of the cyclic nature of the molecule. The this compound system would exhibit two such RCPs, one for the pyrazole ring and one for the cyclopentanone ring.
(3, +3) Critical Points or Cage Critical Points (CCPs): These are local minima in the electron density and are typically found inside molecular cages.
The analysis of BCPs is particularly illuminating. For instance, in pyrazole systems, the electron density is not uniformly distributed. The C3 and C5 positions of the pyrazole ring generally have lower electron density, making them susceptible to nucleophilic attack, while the C4 position has a higher electron density, favoring electrophilic substitution. chemicalbook.com A topological analysis of this compound would quantify these characteristics.
Furthermore, the Laplacian of the electron density (∇²ρ) at a BCP distinguishes between different types of chemical interactions. A negative value (∇²ρ_b_ < 0) indicates a shared interaction, characteristic of covalent bonds, where electron density is concentrated along the bond path. A positive value (∇²ρ_b_ > 0) signifies a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region.
Table 2: Hypothetical QTAIM Data for Selected Bonds in this compound
| Bond | Electron Density at BCP (ρ_b) [a.u.] | Laplacian of Electron Density (∇²ρ_b_) [a.u.] | Inferred Bond Type |
| N1-N2 | High | Negative | Covalent |
| C=O | Very High | Negative | Polar Covalent |
| C3-C3a | Moderate | Negative | Covalent |
| C6-C6a | Moderate | Negative | Covalent |
This advanced analysis provides a detailed and unambiguous picture of the electronic structure, offering insights into the molecule's stability, reactivity, and the nature of its intramolecular interactions that cannot be obtained from simpler models. For complex heterocyclic systems like this compound, such computational tools are indispensable for a deep understanding of their chemical behavior.
Applications in Organic Synthesis and Materials Science
4,5-Dihydro-1H-cyclopenta[c]pyrazol-6-one as a Versatile Synthetic Building Block
The 4,5-dihydropyrazole core, often referred to as a 2-pyrazoline, is recognized as an indispensable scaffold in synthetic chemistry. Its derivatives are key intermediates in the formation of a wide array of other heterocyclic systems. The presence of the fused cyclopentanone (B42830) ring in this compound further enhances its synthetic utility by providing a reactive carbonyl group and alpha-protons that can participate in various chemical transformations.
Precursor for Novel Fused Heterocyclic Systems
The synthesis of fused heterocyclic systems is a major focus in medicinal and materials chemistry, as annulation can impart unique chemical and photophysical properties. Aminopyrazoles, in particular, are considered versatile building blocks for creating pyrazole-fused heterocycles through multicomponent reactions researchgate.net. The structure of this compound is primed for such elaborations.
The reactive ketone functionality can serve as an anchor point for building additional rings. For instance, condensation reactions with various binucleophiles can lead to the formation of new fused systems. Research on related pyrazole (B372694) precursors has demonstrated the synthesis of a diverse range of fused heterocycles, including:
Pyrano[2,3-c]pyrazoles : These are often synthesized through multicomponent reactions involving a pyrazolone (B3327878) derivative, an aldehyde, and an active methylene (B1212753) compound like malononitrile mdpi.com. The ketone in this compound could potentially undergo similar cyclization strategies.
Pyrazolo[1,5-a]pyrazines : These systems have been accessed through the cyclization of intermediates derived from aminopyrazoles organic-chemistry.org.
Pyrazolo[3,4-b]quinolines : The synthesis of this fused system highlights the versatility of pyrazole-based starting materials in constructing complex aromatic scaffolds ias.ac.in.
The general strategy involves leveraging the existing pyrazole or pyrazolone core and using its functional groups to construct an adjacent ring system, a role for which this compound is well-suited.
Scaffold for Complex Molecule Assembly
A molecular scaffold is a core structure upon which other chemical moieties are built. The rigid bicyclic nature of this compound makes it an excellent scaffold for the assembly of complex molecules. This rigidity helps to control the spatial orientation of appended functional groups, which is a critical aspect in fields like drug design and materials science. By modifying the N-1 position of the pyrazole ring and the carbon atoms of the cyclopentanone ring, a library of diverse compounds can be generated from this single core structure. The pyrazolone motif itself is a key feature in many pharmacologically active agents, and its incorporation into a fused ring system provides a robust framework for further chemical exploration nih.gov.
Intermediates in Multi-Step Synthesis
Multi-step synthesis relies on a sequence of reactions where the product of one step becomes the starting material for the next. Compounds that are useful as intermediates possess reactive functional groups that can be selectively transformed. This compound possesses two key reactive sites: the secondary amine (N-H) of the pyrazoline ring and the carbonyl group of the cyclopentanone ring.
These sites allow for a variety of synthetic transformations:
N-Alkylation or N-Arylation : The N-H group can be readily substituted, which is a common strategy for modifying the properties of pyrazole-containing compounds nih.gov.
Carbonyl Chemistry : The ketone can undergo a wide range of classical carbonyl reactions, such as aldol (B89426) condensations, Wittig reactions, and reductions, to introduce new functional groups or build more complex structures.
A common synthetic route to 4,5-dihydropyrazoles involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) hydrate researchgate.netscispace.com. In a similar vein, this compound can be seen as a cyclic α,β-unsaturated ketone equivalent that has already undergone cyclization, positioning it as a stable intermediate ready for further functionalization.
Ligand Design and Coordination Chemistry
The nitrogen atoms in the pyrazole ring are excellent donors for coordinating with metal ions. This property has led to the extensive use of pyrazole derivatives as ligands in coordination chemistry and catalysis ajrconline.orgresearchgate.net. The fusion of the cyclopentanone ring can influence the steric and electronic properties of the pyrazole, potentially leading to complexes with novel properties.
Metal Complexation Studies
Pyrazoles and their derivatives can coordinate to metal ions in various modes, acting as neutral monodentate ligands or, upon deprotonation, as anionic bridging ligands to form polynuclear complexes researchgate.netnih.gov. The resulting metal complexes have applications in diverse fields, including as catalysts and functional materials.
Derivatives of pyrazolones, which share structural similarities with this compound, have been shown to form stable chelate complexes with a variety of transition metals saudijournals.com. The coordination often involves the pyrazole nitrogen and a nearby donor atom, such as the oxygen of a carbonyl group. Studies on related systems have produced a range of complexes with metals like copper, zinc, cadmium, iron, and palladium saudijournals.comresearchgate.netnih.gov.
| Ligand Type | Metal Ion | Coordination Mode | Resulting Complex Example |
|---|---|---|---|
| 3-Phenylpyrazole | Zinc(II) | Bridging (μ-3-Phpz) | [Zn₂(μ-3-Phpz)₂(3-PhpzH)₂][(NO₃)₂] researchgate.net |
| Pyrazole | Copper(II) | Monodentate (pzH) | [Cu(pzH)₄Br₂] researchgate.net |
| Nitrosopyrazolone | Palladium(II) | Chelate | 1:2 Metal-Ligand Complex saudijournals.com |
| Pyrazole-acetamide | Cadmium(II) | Chelate | [Cd(L1)₂Cl₂] nih.gov |
Role in Catalysis (e.g., as chiral ligands)
The development of new catalytic systems is a cornerstone of modern chemistry. Pyrazole-based ligands have been successfully employed in various catalytic transformations nih.gov. Immobilized Cu(II) complexes, for example, have been used as heterogeneous catalysts in cycloaddition reactions to synthesize other fused pyrazole systems mdpi.comnih.gov.
A particularly exciting application is in asymmetric catalysis, where chiral ligands are used to control the stereochemical outcome of a reaction. By introducing chirality to the this compound scaffold, for instance, through asymmetric synthesis or by attaching a chiral auxiliary, it can be converted into a chiral ligand. Such ligands are highly sought after for enantioselective processes. The field of organocatalysis has demonstrated that chiral pyrazolone derivatives can be synthesized with high enantioselectivity using chiral squaramide catalysts for Michael additions rsc.org. This highlights the potential of the pyrazolone framework in asymmetric synthesis, both as a product and potentially as a ligand or catalyst itself. The proton-responsive nature of the N-H group in protic pyrazoles can also play a crucial role in catalysis, enabling cooperative mechanisms where both the metal center and the ligand participate in the reaction nih.gov.
Integration into Functional Materials
The unique structural and electronic features of pyrazoline derivatives, such as this compound, allow for their incorporation into various functional materials. This integration can lead to novel properties and applications in optoelectronics, polymer science, and supramolecular chemistry.
Optoelectronic Materials (e.g., organic semiconductors)
Derivatives of 4,5-dihydro-1H-pyrazole are noted for their luminescent properties, a key characteristic for optoelectronic applications. scispace.com The electronic behavior of these molecules is often characterized by intramolecular charge transfer (ICT), which is fundamental to their use in devices like organic light-emitting diodes (OLEDs) and sensors.
Research on fused pyrazoline systems has demonstrated their potential as D-π-A (donor-pi-acceptor) luminophores. For instance, fused pyrazole-phenanthridine derivatives exhibit distinct absorption and emission profiles that are sensitive to environmental factors such as pH. nih.gov These changes are attributed to protonation-induced alterations in the intramolecular charge transfer characteristics of the molecules. nih.gov The photophysical properties of such systems can be theoretically modeled using density functional theory (DFT) to understand and predict their electronic transitions. nih.gov
The pyrazolone ring, a key feature of this compound, can act as an electron donor or acceptor depending on the substituents. This versatility allows for the fine-tuning of the electronic and photophysical properties of materials incorporating this scaffold. The photophysical transformations in pyrazoline-based systems are influenced by the extension of the π-conjugated system, which can lead to significant spectral shifts. semanticscholar.org
Table 1: Photophysical Properties of Fused Pyrazole Derivatives
| Compound Class | Absorption Max (nm) | Emission Max (nm) | Key Features |
| Pyrazole-phenanthridine Dyes | Varies with pH | 392 (neutral), 457 (acidic) | pH-sensitive emission, ICT character nih.gov |
| Copper(I) Complexes with Pyrazine-fused Phenanthroline Ligands | 400-459 (MLCT/LLCT) | 569-572 | Phosphorescence, Metal-to-Ligand Charge Transfer (MLCT) nih.gov |
This table is generated based on data from related fused pyrazoline systems to illustrate potential properties, not on experimental data for this compound itself.
Polymer Chemistry and Polymer-Supported Reagents
In polymer chemistry, the focus on pyrazole derivatives has often been on their synthesis using polymer-supported reagents. This approach offers advantages such as easier product purification, reagent recyclability, and improved reaction efficiency. wisdomlib.org Solid-phase synthesis techniques, utilizing polymer-bound intermediates, have enabled the creation of diverse libraries of pyrazole compounds for applications in medicinal and agricultural chemistry. wisdomlib.org
While the direct polymerization of this compound is not widely documented, its structure suggests potential as a monomer or as a functional group to be grafted onto polymer backbones. The pyrazolone ring could impart specific properties, such as thermal stability or altered solubility, to the resulting polymer. Furthermore, the use of polymer-supported catalysts is a well-established green chemistry approach for the synthesis of pyrazole and pyrazoline derivatives. researchgate.net
Supramolecular Assembly and Self-Assembled Systems
The rigid bicyclic structure of this compound makes it a compelling building block for supramolecular chemistry. The planarity of the pyrazole ring and the presence of nitrogen and oxygen atoms provide sites for non-covalent interactions such as hydrogen bonding and π-π stacking, which are the driving forces for self-assembly.
Bicyclic pyrazolines have been investigated for their ability to form well-defined three-dimensional scaffolds. nih.govnih.gov These rigid structures can be functionalized to direct their assembly into more complex architectures. The predictable geometry of such molecules is advantageous in the design of crystalline materials and molecular networks. While the primary research focus on bicyclic pyrazolines has been in medicinal chemistry for their biological activities, their structural characteristics are highly relevant to materials science. nih.govresearchgate.netescholarship.org
The ability of pyrazole derivatives to act as ligands for metal coordination also opens up possibilities for the construction of metal-organic frameworks (MOFs) and other coordination polymers. The nitrogen atoms of the pyrazole ring can coordinate to metal centers, leading to the formation of extended, porous structures with potential applications in gas storage, catalysis, and sensing.
Future Research Directions and Perspectives on 4,5 Dihydro 1h Cyclopenta C Pyrazol 6 One Chemistry
Development of Novel and More Efficient Synthetic Pathways
While classical methods for pyrazole (B372694) synthesis, such as the condensation of β-diketones with hydrazine (B178648) derivatives, provide a foundation, the future demands more sophisticated and efficient strategies for constructing the 4,5-dihydro-1H-cyclopenta[c]pyrazol-6-one core. mdpi.comorientjchem.org Research should be directed towards pathways that offer higher yields, milder reaction conditions, greater substrate scope, and improved atom economy.
Future avenues of exploration include:
Multicomponent Reactions (MCRs): Designing one-pot MCRs would allow for the rapid assembly of the bicyclic scaffold from simple, readily available starting materials, enhancing synthetic efficiency and enabling the creation of diverse compound libraries. nih.gov
Catalytic Cyclization Strategies: Investigating novel transition-metal or organocatalyzed intramolecular cyclization reactions could provide highly regioselective and stereoselective routes to the target molecule and its derivatives.
Ring-Opening/Ring-Closing Cascades: Exploring strategies similar to the ring-opening of chromeno[2,3-c]pyrrole-3,9-diones to form related pyrazolones could be adapted. nih.gov This involves designing a precursor that undergoes a programmed cascade of reactions to form the desired cyclopenta[c]pyrazolone structure.
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times and improve yields for the synthesis of 4,5-dihydro-1H-pyrazoles. shd-pub.org.rs Systematically optimizing these conditions for the synthesis of the title compound could lead to highly efficient protocols.
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Potential Advantages | Key Research Focus |
|---|---|---|
| Multicomponent Reactions | High efficiency, diversity-oriented, reduced waste | Identification of suitable starting materials and catalysts |
| Catalytic Cyclizations | High selectivity, access to chiral derivatives | Development of novel catalytic systems |
| Ring-Opening/Closing | Access to complex structures from unique precursors | Design and synthesis of innovative starting materials |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, scalability | Optimization of reaction parameters (temperature, time, power) |
Exploration of Unprecedented Reactivity Patterns
The reactivity of the this compound scaffold is not yet fully explored. The interplay between the pyrazolone (B3327878) and cyclopentanone (B42830) rings could lead to unique chemical behaviors. Future research should aim to map its reactivity comprehensively.
Key areas for investigation include:
Functionalization of the Cyclopentane (B165970) Ring: The carbonyl group at position 6 and the adjacent methylene (B1212753) group at position 5 are prime sites for functionalization through reactions such as aldol (B89426) condensations, α-halogenation, and subsequent nucleophilic substitutions.
Reactivity of the Pyrazole Ring: While pyrazoles typically undergo electrophilic substitution at the C4 position (equivalent to the C3a-C6a bond in this fused system), the electronic influence of the fused cyclopentanone ring may alter this behavior. mdpi.com Systematic studies on electrophilic substitution, N-alkylation, and N-arylation are needed.
Cycloaddition Reactions: The pyrazole moiety could potentially participate in various cycloaddition reactions, a known reactivity mode for related heterocyclic systems, to construct more complex polycyclic structures. researchgate.net
Tautomerism: The keto-enol tautomerism inherent to pyrazolones could be exploited for selective reactions. nih.gov Investigating the factors that control the equilibrium between the keto (6-oxo) and enol (6-hydroxy) forms will be crucial for controlling subsequent reactions.
Advanced Chiral Synthesis and Stereocontrol of Derivatives
Introducing chirality into the this compound scaffold, particularly on the cyclopentane ring, is a critical step toward developing specialized derivatives. The field has seen remarkable success in the asymmetric synthesis of complex pyrazolone derivatives, which serves as a strong precedent. researchgate.net
Future research should focus on:
Asymmetric Catalysis: The development of catalytic enantioselective methods, using either chiral metal complexes or organocatalysts, to construct the fused ring system with high stereocontrol. This could involve asymmetric Michael additions or aldol reactions in the formation of the cyclopentane ring.
Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from the chiral pool to build the cyclopenta[c]pyrazolone framework.
Diastereoselective Functionalization: For derivatives with existing stereocenters, investigating diastereoselective reactions to install additional chiral centers with predictable outcomes is essential. The successful synthesis of spiropyrazolone-fused structures with five contiguous stereocenters demonstrates the feasibility of achieving high levels of stereocontrol in related systems. researchgate.net
Integration with Flow Chemistry and Automated Synthesis
To accelerate the discovery and development process, modern synthetic technologies like flow chemistry and automated synthesis must be integrated into the research workflow for this compound.
Key advantages and research directions include:
Enhanced Safety and Scalability: Flow chemistry allows for the safe handling of potentially hazardous reagents and intermediates by using small reactor volumes and provides a straightforward path for scaling up the synthesis of key compounds. galchimia.commdpi.com This is particularly relevant for reactions involving energetic intermediates. rsc.org
Rapid Reaction Optimization: Automated flow systems enable high-throughput screening of reaction conditions (temperature, pressure, residence time, catalyst loading), dramatically reducing the time required for optimization compared to traditional batch chemistry. galchimia.com
Telescoped Synthesis: Connecting multiple flow reactors in sequence ("telescoping") allows for multistep syntheses to be performed in a continuous manner without the need for isolating and purifying intermediates, leading to greener and more efficient processes. mdpi.com The two-stage flow synthesis of pyrazoles from acetophenones serves as an excellent model for this approach. galchimia.com
Table 2: Benefits of Flow Chemistry for Cyclopenta[c]pyrazolone Synthesis
| Feature | Benefit | Research Goal |
|---|---|---|
| Precise Control | Improved reproducibility and selectivity | Develop a robust flow synthesis for the core scaffold |
| Small Reactor Volume | Enhanced safety with hazardous reagents | Explore new, more reactive synthetic routes |
| Rapid Mixing & Heat Transfer | Higher yields and fewer side products | Synthesize previously inaccessible derivatives |
| Automation | High-throughput optimization and library synthesis | Integrate with automated purification and analysis |
Synergistic Application of Computational and Experimental Methodologies
The combination of computational chemistry and experimental synthesis offers a powerful paradigm for modern chemical research. This synergy can guide the rational design of novel this compound derivatives with desired properties.
Future work should leverage this synergy by:
Predictive Modeling: Using quantum mechanical calculations (e.g., Density Functional Theory) to predict reactivity, explore reaction mechanisms, and understand the electronic structure of the molecule. researchgate.net
Virtual Screening and Docking: Employing molecular docking studies to predict the interaction of designed derivatives with biological targets, thereby prioritizing compounds for synthesis. nih.govnih.gov This approach has been successfully used to identify pyrazolone-based compounds with potential antiviral activity. nih.gov
ADME/T Prediction: Using in silico tools to calculate Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties early in the design phase, helping to select candidates with favorable pharmacokinetic profiles. nih.gov
This iterative cycle of computational design, experimental synthesis, and biological evaluation will significantly streamline the process of discovering new functional molecules based on the cyclopenta[c]pyrazolone scaffold.
Expanding the Chemical Space of Cyclopenta[c]pyrazolone Derivatives
The this compound core is a launchpad for creating a vast and diverse chemical space. A systematic exploration of its derivatives is essential to uncover novel structures with unique properties.
Strategies for expanding the chemical space include:
Diversity-Oriented Synthesis (DOS): Applying DOS principles to generate libraries of structurally diverse and complex molecules from the common cyclopenta[c]pyrazolone core. This involves functionalizing the scaffold at multiple positions with a wide range of chemical groups. nih.gov
Scaffold Hopping and Elaboration: Using the core structure as a template to synthesize more complex, fused heterocyclic systems. For example, the pyrazolone ring can be a building block for creating novel thiazole (B1198619) or triazole-containing hybrids. nih.gov
Generation of Virtual Libraries: Creating large, enumerated virtual libraries based on established, reliable reaction pathways. scienceopen.com These virtual spaces can then be mined using computational tools to identify promising candidates for synthesis, effectively navigating the enormous potential chemical space.
By pursuing these future research directions, the scientific community can fully elucidate the chemical potential of this compound, paving the way for the discovery of new materials, probes, and therapeutic agents.
Q & A
Q. What are the optimal synthetic routes for 4,5-dihydro-1H-cyclopenta[c]pyrazol-6-one derivatives, and how can reaction conditions be systematically optimized?
Methodological Answer: Key synthetic strategies involve cyclization reactions using bases like DBU (1,8-diazabicycloundec-7-ene), which have proven effective for constructing the dihydroimidazo[1,5-b]pyrazol-6-one core. For example, cyclizations promoted by potassium tert-butoxide or triethylamine often fail, whereas DBU yields target compounds in fair-to-good yields (65–85%) . Optimization steps include:
- Solvent selection : Anhydrous THF or DMF for improved solubility.
- Temperature control : Reactions conducted at 60–80°C to balance reactivity and side-product formation.
- Base stoichiometry : DBU in 1.5–2.0 equivalents for efficient deprotonation.
Data Table:
| Base | Yield (%) | Purity (HPLC) |
|---|---|---|
| DBU | 70–85 | >95% |
| KOtBu | <10 | N/A |
| Et₃N | <5 | N/A |
Q. How are structural and electronic properties of this compound derivatives validated experimentally?
Methodological Answer: Multi-technique characterization is critical:
- X-ray crystallography : Resolves stereochemistry and confirms fused bicyclic structures. For example, 5-(4-bromophenyl)-2-p-tolyl derivatives show planar aromatic systems with bond lengths consistent with conjugated π-systems .
- Spectroscopy :
- HRMS : Accurate mass analysis (e.g., [M+H]⁺ for C₁₈H₁₆N₃O: 290.1288 calculated vs. 290.1293 observed) confirms molecular formulas .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for structurally similar derivatives?
Methodological Answer: Contradictions often arise from subtle structural variations (e.g., substituent electronic effects) or assay conditions. Strategies include:
- Structure-Activity Relationship (SAR) studies : Compare analogs with systematic substitutions (e.g., 4-chlorophenyl vs. p-tolyl groups). For instance, 5-(4-chlorophenyl) derivatives show enhanced anti-inflammatory activity (IC₅₀ = 12 µM) compared to unsubstituted analogs (IC₅₀ > 50 µM) .
- Dose-response profiling : Test compounds across a wide concentration range (0.1–100 µM) to identify non-linear effects.
- Target engagement assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate binding affinities .
Q. What strategies are effective for resolving challenges in X-ray crystallography of cyclopenta[c]pyrazol-6-one derivatives?
Methodological Answer: Common issues include poor crystal quality and twinning. Mitigation approaches:
- Crystallization optimization : Use mixed solvents (e.g., MeOH/H₂O or DMF/EtOH) and slow evaporation techniques.
- Data refinement : Employ SHELXL for high-resolution refinement, leveraging constraints for disordered regions .
- Twinned data handling : Apply HKL-3000 or CrysAlisPro for deconvoluting overlapping reflections .
Q. How can green chemistry principles be integrated into the synthesis of these compounds?
Methodological Answer:
- Solvent replacement : Substitute DMF with Cyrene (dihydrolevoglucosenone) for reduced toxicity.
- Catalysis : Use immobilized DBU on silica to enable recyclability and reduce waste .
- Microwave-assisted synthesis : Achieve faster reaction times (30 min vs. 24 h) and higher yields (85% vs. 70%) under solvent-free conditions .
Q. What computational methods are suitable for predicting the bioactivity of novel derivatives?
Methodological Answer:
- Molecular docking : AutoDock Vina or Glide to model interactions with targets like COX-2 or p38 MAP kinase .
- QSAR modeling : Utilize 3D descriptors (e.g., CoMFA, CoMSIA) to correlate substituent bulkiness with anti-inflammatory potency .
- MD simulations : Assess binding stability over 100 ns trajectories using AMBER or GROMACS .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
Methodological Answer: Discrepancies often stem from pharmacokinetic factors (e.g., poor bioavailability). Resolution steps:
- ADME profiling : Measure metabolic stability (e.g., microsomal t₁/₂) and permeability (Caco-2 assay).
- Formulation optimization : Use nanoemulsions or liposomes to enhance solubility (e.g., 5-propyl derivatives show 3× higher bioavailability in PEG-400 formulations) .
- Biomarker validation : Quantify target modulation in plasma/tissue (e.g., IL-6 levels for anti-inflammatory activity) .
Tables for Key Data
Q. Table 1: Comparative Bioactivity of Substituted Derivatives
| Substituent | Target IC₅₀ (µM) | LogP |
|---|---|---|
| 4-Bromophenyl | 8.2 (COX-2) | 3.1 |
| 3-Hydroxyphenyl | 22.4 (COX-2) | 1.8 |
| 5-Propyl | 15.7 (p38 MAPK) | 2.5 |
Q. Table 2: Crystallography Refinement Metrics
| Compound | Resolution (Å) | R-factor (%) |
|---|---|---|
| 12h (Br-substituted) | 0.78 | 4.2 |
| 12d (p-tolyl) | 0.85 | 5.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
